![molecular formula C7H14ClNO2 B1429024 (R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride CAS No. 340040-67-7](/img/structure/B1429024.png)
(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride
Overview
Description
“®-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 340040-67-7 . It has a molecular weight of 179.65 and its IUPAC name is methyl (2R)-2-pyrrolidinylacetate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Catalytic Abilities in Organic Synthesis
(R)-Methyl 2-(pyrrolidin-2-yl)acetate hydrochloride demonstrates significant potential in organic synthesis, particularly in catalytic reactions. For instance, its derivatives, such as 2-hydroxy-2-(pyrrolidin-2-yl)acetic acids, have been used as organocatalysts in asymmetric aldol reactions, showing good catalytic ability and enantioselectivity (Hiraga, Widianti, Kunishi, & Abe, 2011).
Synthesis of Heterocyclic Compounds
This compound also plays a role in the synthesis of various heterocyclic compounds. Pyrrolidine derivatives are of interest due to their biological effects and industrial applications, such as in dyes and agrochemical substances. Studies have explored the synthesis of pyrrolidines in cycloaddition reactions, highlighting the compound's versatility in producing heterocyclic organic compounds (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Role in Analytical Methods
This compound and its derivatives are also used in analytical methods. For example, they are employed in the determination of related substances in pharmaceutical products, demonstrating their importance in quality control and assurance in the pharmaceutical industry (Arayne, Sultana, Siddiqui, Mirza, Qureshi, & Zuberi, 2010).
Application in Novel Syntheses
The compound is also instrumental in novel syntheses. For example, its derivatives have been used in the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, showcasing its utility in efficient access to core structures for further pharmaceutical or chemical research (Morgentin, Jung, Lamorlette, Maudet, Ménard, Plé, Pasquet, & Renaud, 2009).
Pharmaceutical Applications
The compound's derivatives have shown potential in pharmaceutical applications. They have been explored for their biological activities, such as plant growth stimulation, indicating their broader applicative potential beyond basic chemical synthesis (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
Related compounds have been shown to target theFibroblast Activation Protein (FAP) . FAP is a membrane-tethered serine protease overexpressed in the reactive stromal fibroblasts of >90% human carcinomas , making it a promising target for developing radiopharmaceuticals for the imaging and therapy of carcinomas .
Biochemical Pathways
Given its potential interaction with fap, it may influence pathways related tocarcinoma development and progression .
Pharmacokinetics
Related compounds have been shown to be excreted renally
Result of Action
If it acts similarly to related compounds, it may influence the function of fap, potentially affecting the development and progression of carcinomas .
properties
IUPAC Name |
methyl 2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-6-3-2-4-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECAUVOXGVMVNH-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
340040-67-7 | |
Record name | methyl 2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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